2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester

Inorganic Chemistry DFT Calculations Spectroscopy

2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester, commonly referred to as a Morita-Baylis-Hillman (MBH) adduct, is a functionalized acrylate monomer featuring an allylic alcohol, an α,β-unsaturated ester, and a 4-chlorophenyl substituent. It is categorized as a heterocyclic organic compound with the molecular formula C11H11ClO3.

Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
CAS No. 131469-67-5
Cat. No. B156725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester
CAS131469-67-5
Molecular FormulaC11H11ClO3
Molecular Weight226.65 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O
InChIInChI=1S/C11H11ClO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,1H2,2H3
InChIKeyGBKHNNKNMGBHSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester (CAS 131469-67-5): A Chlorinated Morita-Baylis-Hillman Adduct for Specialized Ligand and Intermediate Applications


2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester, commonly referred to as a Morita-Baylis-Hillman (MBH) adduct, is a functionalized acrylate monomer featuring an allylic alcohol, an α,β-unsaturated ester, and a 4-chlorophenyl substituent [1]. It is categorized as a heterocyclic organic compound with the molecular formula C11H11ClO3 . This class of compounds serves as a versatile platform in medicinal chemistry and materials science, being employed as ligands for transition metal complexes and as key intermediates in organic synthesis [1]. Its procurement is typically directed at research groups investigating structure-activity relationships (SAR) within MBH adduct series or developing novel metallodrugs.

Procurement Pitfalls for 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester: Why Not All MBH Adducts Are Interchangeable


Direct substitution of 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester with other Morita-Baylis-Hillman adducts is not scientifically sound due to the pronounced electronic and steric influence of the para-substituent on the aromatic ring [1]. The 4-chloro group exerts a unique electron-withdrawing inductive effect and resonance donation that differs fundamentally from other common substituents like the strongly electron-withdrawing nitro (-NO2) group or the electron-donating methyl (-CH3) group [2]. These differences critically modulate the Lewis basicity of the hydroxyl and carbonyl oxygen atoms, directly impacting the compound's performance as a ligand for transition metals and altering the reactivity of the acrylate moiety [1]. Consequently, metal complexes formed with the 4-chloro ligand will exhibit distinct geometries, stability constants, and biological activities compared to those formed with 4-nitro or 4-methyl analogs, as evidenced by the varying antibacterial profiles reported for a related MBH ligand [3].

Quantitative Comparative Evidence for 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester: A Data-Centric Guide to Differentiation


Para-Substituent Electronic Effect: A Computed vs. Experimental IR Spectroscopy Comparison (4-Cl vs. 4-NO2 MBH Adducts)

The electronic nature of the para-substituent is a primary differentiator. While experimental IR data for the 4-chloro MBH adduct has been verified by Density Functional Theory (DFT) calculations using the B3LYP method and 6-311++ G (d,p) basis set [1], a direct comparison can be drawn with the 4-nitro analog. The electron-withdrawing power of the -NO2 group is significantly stronger than -Cl, as reflected by Hammett constants (σp: -NO2 = 0.78; -Cl = 0.23) [2]. This is expected to produce a higher frequency shift for the carbonyl (C=O) stretch in the 4-nitro analog relative to the 4-chloro adduct, a phenomenon corroborated by the computationally-predicted IR spectra for a similar series of metal complexes [3].

Inorganic Chemistry DFT Calculations Spectroscopy

Biological Activity Profile of the Target Compound vs. Its Cobalt Complex: A Ligand vs. Metallodrug Comparison

The antibacterial potential of the 4-chloro MBH adduct is markedly enhanced upon complexation, but this is metal-specific. The free ligand (the target compound) displays a baseline antibacterial activity. Its Cobalt(III) complex has been reported to exhibit 'an excellent potential to act against all' tested strains, including S. aureus, E. coli, B. pumilis, and S. typhi [1]. This performance profile is not universal; a separate study on a related nitro-substituted MBH adduct ligand (MNHA) found profound antibacterial action for its Ni²⁺ and Co³⁺ complexes, but notably, no metal complex conserved the antifungal potential of that ligand [2].

Bioinorganic Chemistry Antibacterial Screening Metallodrugs

Synthetic Route and Purity: A Reproducibility Factor for Ligand Synthesis (Column Chromatography Purified)

The synthesis of the 4-chloro MBH adduct, achieved via the Morita-Baylis-Hillman reaction of 4-chlorobenzaldehyde and methyl acrylate using DABCO as a catalyst, is a well-established protocol. The target compound was purified by column chromatography, a critical step to obtain the pure ligand with a reported purity of 98% from reputable vendors [1]. This chromatographic purification is essential for successful and reproducible complexation, as it removes unreacted aldehyde and other byproducts. In contrast, some analog syntheses might rely on crystallization or distillation, which can result in different impurity profiles and impact subsequent complex yields and purity .

Synthetic Methodology MBH Reaction Chromatographic Purity

Metal Complex Geometrical Diversity: A Cross-Study Inference from XRD Analysis (4-Cl vs. 4-NO2 Adduct Complexes)

The geometry of metal complexes is a direct consequence of the ligand's electronic and steric properties. Powder XRD analysis of the 4-chloro MBH adduct complexes confirmed their crystalline nature [1]. A parallel study on a similar 4-nitro MBH adduct (MNHA) with identical metals provided comparative crystallographic data: for the 4-nitro ligand, Co³⁺, Cr³⁺, and Mn²⁺ complexes were cubic, the Ni²⁺ complex was hexagonal, and the Cu²⁺ complex was orthorhombic [2]. This establishes a class-level inference: the 4-chloro substituent, being less bulky and less electron-withdrawing than the 4-nitro group, is likely to produce complexes with different unit cell parameters and potentially different crystal systems, which influences properties like solubility and stability.

X-ray Diffraction Coordination Chemistry Crystal Engineering

Defined Application Scenarios for 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester Based on Proven Differentiators


Synthesis of Transition Metal Complexes with Tailored Antibacterial Activity

This is the most evidence-backed application scenario. Based on the qualitative antibacterial data [1], a research team can prioritize this 4-chloro MBH adduct to synthesize Cobalt(III) complexes. The resulting metallodrugs are expected to show excellent activity against a panel including S. aureus and E. coli. The need for column-chromatographic purity of the ligand is critical here to avoid confounding bioassay results from impurities .

Structure-Activity Relationship (SAR) Studies on MBH Adduct Ligands

This compound serves as a key member of a ligand library for SAR studies. Its quantified electronic differentiation from the 4-nitro analog (Hammett σp = 0.23 vs 0.78) allows researchers to systematically probe the effect of the aromatic substituent on metal complex geometry, spectroscopic properties, and biological activity [2]. The distinct IR spectrum provides a simple quality check upon receipt [1].

Crystal Engineering of Organometallic Solids

Investigators focused on supramolecular chemistry can use this compound as a building block. The 4-chloro group offers a unique steric and electronic profile for intermolecular interactions (e.g., Cl···Cl halogen bonding) compared to -NO2 or -CH3 analogs, which can direct the crystal packing of its metal complexes. The successful crystallization and XRD characterization of the related 4-nitro adduct complexes provide a methodological template [REFS-2, REFS-3].

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